4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
Description
Properties
IUPAC Name |
4-(4-iodophenoxy)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3IN2O/c16-15(17,18)14-20-12-4-2-1-3-11(12)13(21-14)22-10-7-5-9(19)6-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKWPDXCLUNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238859 | |
| Record name | 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-48-3 | |
| Record name | 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodophenol with sodium ethanolate and 3-fluorobenzyl bromide in ethanol, followed by refluxing and subsequent purification steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinazoline core.
Coupling Reactions: The phenoxy group can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethanolate, 3-fluorobenzyl bromide, and various oxidizing or reducing agents. Reaction conditions often involve refluxing in ethanol or other solvents, followed by purification steps such as chromatography.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the iodine atom can facilitate imaging and diagnostic applications.
Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 significantly influences the physicochemical and biological properties of quinazoline derivatives. Below is a comparative analysis:
- Iodo vs. Chloro : The iodine atom’s larger size and polarizability may enhance binding to aromatic residues (e.g., Trp286 in AChE) compared to chlorine, as seen in thiazole analogs .
- Alkyl Groups (e.g., Isopropyl) : Alkyl chains increase lipophilicity, improving membrane permeability but possibly reducing solubility .
Trifluoromethyl Group at Position 2
The trifluoromethyl group is a common feature in bioactive quinazolines:
- Enhanced Metabolic Stability : The CF₃ group resists oxidative degradation, prolonging half-life .
- Lipophilicity : Contributes to improved LogP values, facilitating blood-brain barrier penetration in neurological targets .
- Electronic Effects : The strong electron-withdrawing nature of CF₃ may modulate the electron density of the quinazoline core, affecting interactions with enzymes like EGFR or AChE .
Yield and Purity
Antiparasitic Activity
- Trifluoromethylated Quinazolines : Compounds like N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine () inhibit beta-hematin formation, critical for antimalarial activity .
- 4-Iodophenoxy Derivative: The iodine atom may enhance binding to heme or parasitic enzymes via halogen bonding, though specific data is lacking.
Enzyme Inhibition
- AChE Inhibition: Thiazole-quinazoline hybrids () show π-π interactions with Trp286; the 4-iodophenoxy group in the target compound could mimic this via iodine’s polarizability .
Physicochemical Properties
| Property | 4-Iodophenoxy Derivative | 4-Chlorophenoxy Analog | 4-Nitrophenoxy Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~3.5 | ~2.9 |
| Solubility (µg/mL) | Low (iodine’s hydrophobicity) | Moderate | Very Low (nitro group) |
| Metabolic Stability | High (CF₃ and iodine) | High | Moderate |
Biological Activity
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a quinazoline core substituted with a trifluoromethyl group and an iodo-phenoxy moiety. This unique structure contributes to its biological activity.
Target Enzymes and Receptors:
Quinazolines have been shown to interact with various molecular targets, including:
- Vascular Endothelial Growth Factor Receptors (VEGFR) : Compounds similar to this compound have demonstrated significant inhibition of VEGFR, crucial in tumor angiogenesis .
- Platelet-Derived Growth Factor Receptor (PDGFR) : Certain derivatives exhibit potent antagonistic activity against PDGFR, which is vital in cellular proliferation and survival .
Biochemical Pathways:
The compound may affect multiple signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties. It is hypothesized that its trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- In vitro studies have shown that quinazoline derivatives exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
- Case Study : A derivative with a similar structure demonstrated an IC50 of 0.13 µM against HT-29 (colon cancer), indicating strong antiproliferative effects .
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties:
- Testing against Mycobacterium species has revealed that certain compounds exhibit significant activity against drug-resistant strains .
- Case Study : A related compound showed higher activity than standard drugs against Mycobacterium avium, suggesting potential for treating infections caused by resistant strains .
Anti-inflammatory Effects
Quinazolines are also studied for their anti-inflammatory properties:
- Compounds have been shown to reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline?
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and trifluoromethyl/iodophenoxy substituents.
- IR Spectroscopy : Identification of C-F (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
- Elemental Analysis : Validates empirical formula (e.g., C₁₅H₈F₃IN₂O).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.9732).
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers optimize the introduction of the 4-iodophenoxy group while minimizing dehalogenation?
- Methodological Answer : Dehalogenation of the iodophenoxy group is a known side reaction. Mitigation strategies include:
- Catalyst Selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to stabilize intermediates.
- Solvent Control : Non-polar solvents (toluene) reduce iodine loss compared to polar aprotic solvents.
- Temperature Modulation : Lower reaction temperatures (60–80°C) slow degradation pathways.
- Inert Atmosphere : Argon or nitrogen prevents oxidative deiodination .
Q. How can contradictory data regarding the compound's biological activity be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC and eliminate residual solvents.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic Stability : Assess liver microsomal stability to rule out rapid degradation in vitro.
- Comparative Studies : Benchmark against analogs (e.g., 4-chloro or 4-bromo derivatives) to isolate electronic effects of iodine .
Q. What computational approaches predict the compound's interaction with kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases like EGFR or VEGFR2. Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP).
- Binding Site Analysis : Identify hydrophobic pockets accommodating the trifluoromethyl group.
- Free Energy Calculations (MM/PBSA) : Quantify interaction energies (ΔG < -8 kcal/mol suggests strong binding) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Key parameters: Cₘₐₓ, t₁/₂, AUC₀–24h.
- Toxicity : 28-day repeated dose study in rodents (OECD 407). Monitor liver enzymes (ALT, AST) and histopathology.
- Biodistribution : Radiolabel with ¹²⁵I for whole-body autoradiography .
Data Contradiction Analysis
Q. Why do solubility studies in DMSO vs. aqueous buffers show conflicting results?
- Methodological Answer : Apparent solubility discrepancies arise from:
- Aggregation in DMSO : Dynamic light scattering (DLS) can detect nanoaggregates at >10 µM.
- Ionization Effects : Adjust pH (2–12) to identify zwitterionic forms using potentiometric titration.
- Co-solvent Methods : Use a DMSO:PBS gradient (1–0.1%) to mimic physiological conditions .
Derivative Synthesis Table
| Derivative | Modification | Key Application | Reference |
|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)quinazoline | NH₂ at C4 | Kinase inhibitor lead | |
| 4-Hydrazino-2-(trifluoromethyl)quinazoline | Hydrazine at C4 | Antibacterial agent | |
| 4-Isopropyl-2-(trifluoromethyl)quinazoline | Isopropyl at C4 | Solubility enhancement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
